Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
“Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c1-5-6 (8 (11)12-2)3-4-7 (10)9-5/h3-4H,1-2H3, (H,9,10)
. This indicates that the compound has a pyridine ring with a methyl group and a carboxylate group attached to it.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.16 . It is a solid substance and should be stored in a dry place at 2-8°C .
Scientific Research Applications
Synthesis of Tetrahydropyridines
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used in the synthesis of tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Reactions of Biginelli-compounds
This compound is utilized in the synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, known as Biginelli-compounds. These compounds have various applications in medicinal chemistry (Kappe & Roschger, 1989).
Antihypertensive and Coronary Vessel Dilators
1,4-Dihydropyridines bearing carboxy functions, including variants like 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester, are used as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).
Antimicrobial and Antifungal Agents
Novel derivatives of 6-oxo-pyridine-3-carboxamide, such as 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal properties (El-Sehrawi et al., 2015).
Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates
A method for preparing 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates has been developed, useful for synthesizing a variety of nicotinates (Zanakhov et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKFYQERYBEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472629 | |
Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
223788-08-7 | |
Record name | METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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